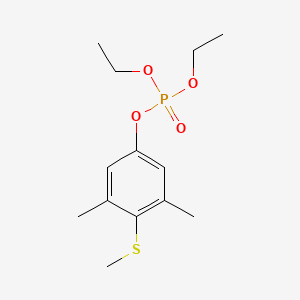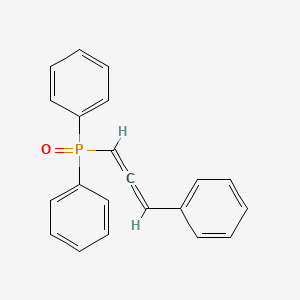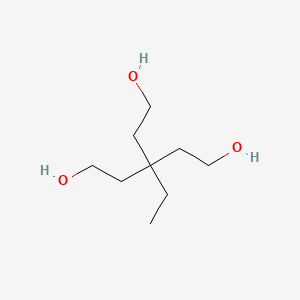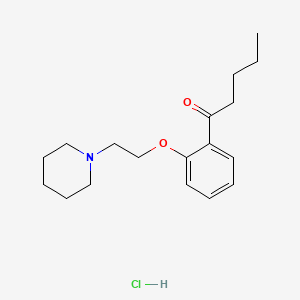
Bismuth;gadolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth and gadolinium are two elements that form a compound with unique properties and applications Bismuth is a heavy metal known for its low toxicity and high density, while gadolinium is a rare earth metal known for its magnetic properties and use in medical imaging
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bismuth and gadolinium compounds can be achieved through various methods. One common method is the solid-state reaction, where bismuth oxide and gadolinium oxide are mixed and heated at high temperatures to form the desired compound. The reaction conditions typically involve temperatures ranging from 800°C to 1000°C and a controlled atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of bismuth and gadolinium compounds often involves the use of high-temperature furnaces and controlled atmospheres. The raw materials, such as bismuth oxide and gadolinium oxide, are carefully weighed and mixed before being subjected to high temperatures. The resulting compound is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Bismuth and gadolinium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical environment and the presence of specific reagents.
Common Reagents and Conditions: Common reagents used in the reactions of bismuth and gadolinium compounds include oxygen, hydrogen, and various acids and bases. The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products: The major products formed from the reactions of bismuth and gadolinium compounds include various oxides, hydroxides, and mixed-metal compounds.
Scientific Research Applications
Bismuth and gadolinium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts and reagents in various reactions. In biology and medicine, gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their magnetic properties . Bismuth-based compounds are used in the treatment of gastrointestinal disorders and as antimicrobial agents . In industry, these compounds are used in the production of advanced materials and electronic devices .
Mechanism of Action
The mechanism of action of bismuth and gadolinium compounds varies depending on their application. In medical imaging, gadolinium compounds enhance the contrast of MRI images by interacting with the magnetic fields and improving the visibility of tissues . Bismuth compounds exert their effects through various mechanisms, including enzyme inhibition and disruption of microbial cell walls .
Comparison with Similar Compounds
Bismuth and gadolinium compounds can be compared with other similar compounds, such as bismuth perrhenates and gadolinium-doped bismuth oxides. These compounds share some properties, such as high ionic conductivity and stability, but also have unique characteristics that make them suitable for specific applications . For example, bismuth perrhenates have high ionic conductivity but are highly hygroscopic, while gadolinium-doped bismuth oxides have a stable fluorite structure and high ionic conductivity .
Similar Compounds
- Bismuth perrhenates
- Gadolinium-doped bismuth oxides
- Neodymium-substituted bismuth cobalt compounds
Properties
CAS No. |
12010-44-5 |
|---|---|
Molecular Formula |
BiGd |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
bismuth;gadolinium |
InChI |
InChI=1S/Bi.Gd |
InChI Key |
XXHRVGVASCXZLC-UHFFFAOYSA-N |
Canonical SMILES |
[Gd].[Bi] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)




